

# Application Notes and Protocols: Chloro(pyridine)gold(I) in Medicinal Chemistry

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## Compound of Interest

Compound Name: Chloro(pyridine)gold

Cat. No.: B15484710

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These application notes provide a comprehensive overview of the medicinal chemistry applications of **Chloro(pyridine)gold(I)**, a promising gold(I) complex with potential as an anticancer agent. The document details its mechanism of action, protocols for its synthesis and biological evaluation, and presents key data in a structured format for easy interpretation.

## Introduction

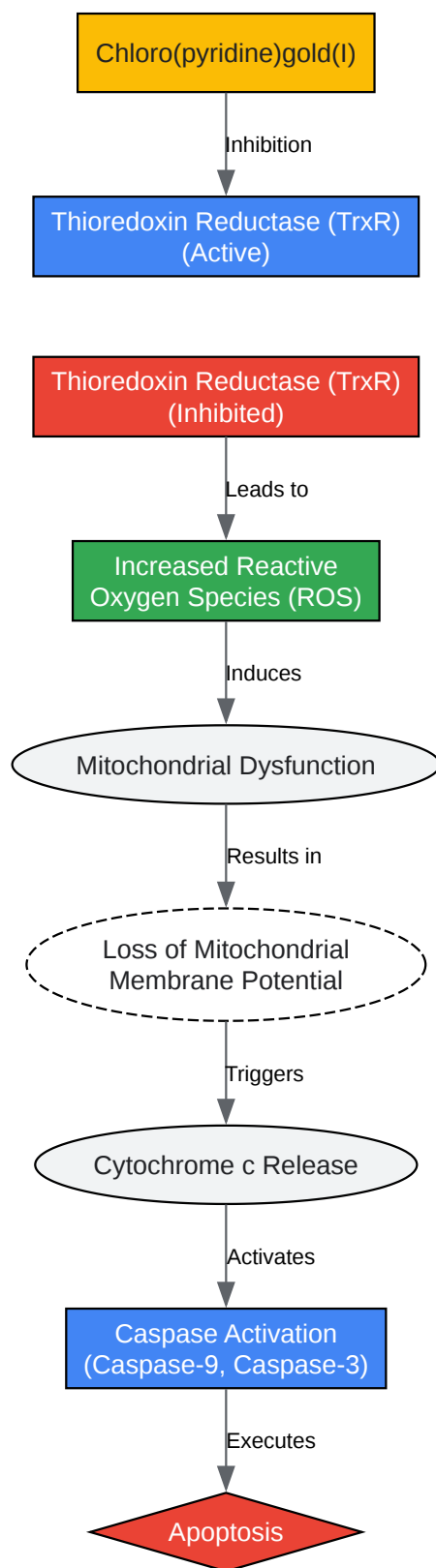
Gold(I) complexes have emerged as a significant class of potential anticancer compounds, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[1]

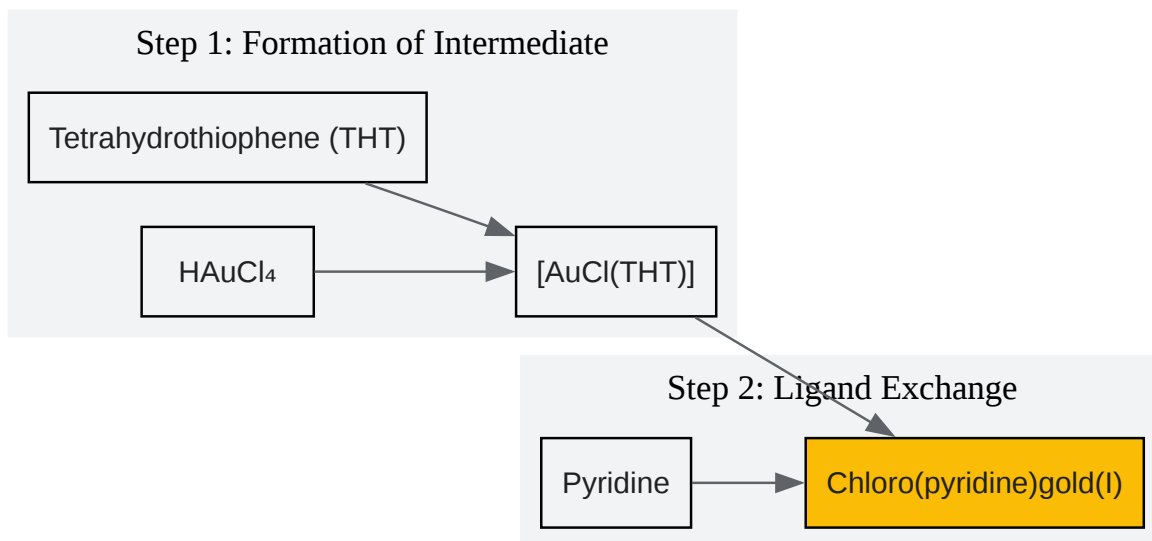
**Chloro(pyridine)gold(I)** is a representative member of this class, characterized by a linear geometry with a gold(I) center coordinated to a pyridine and a chloride ligand. Its therapeutic potential primarily stems from its ability to inhibit the thioredoxin reductase (TrxR) enzyme, a key regulator of cellular redox homeostasis.[2][3] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells.[3][4]

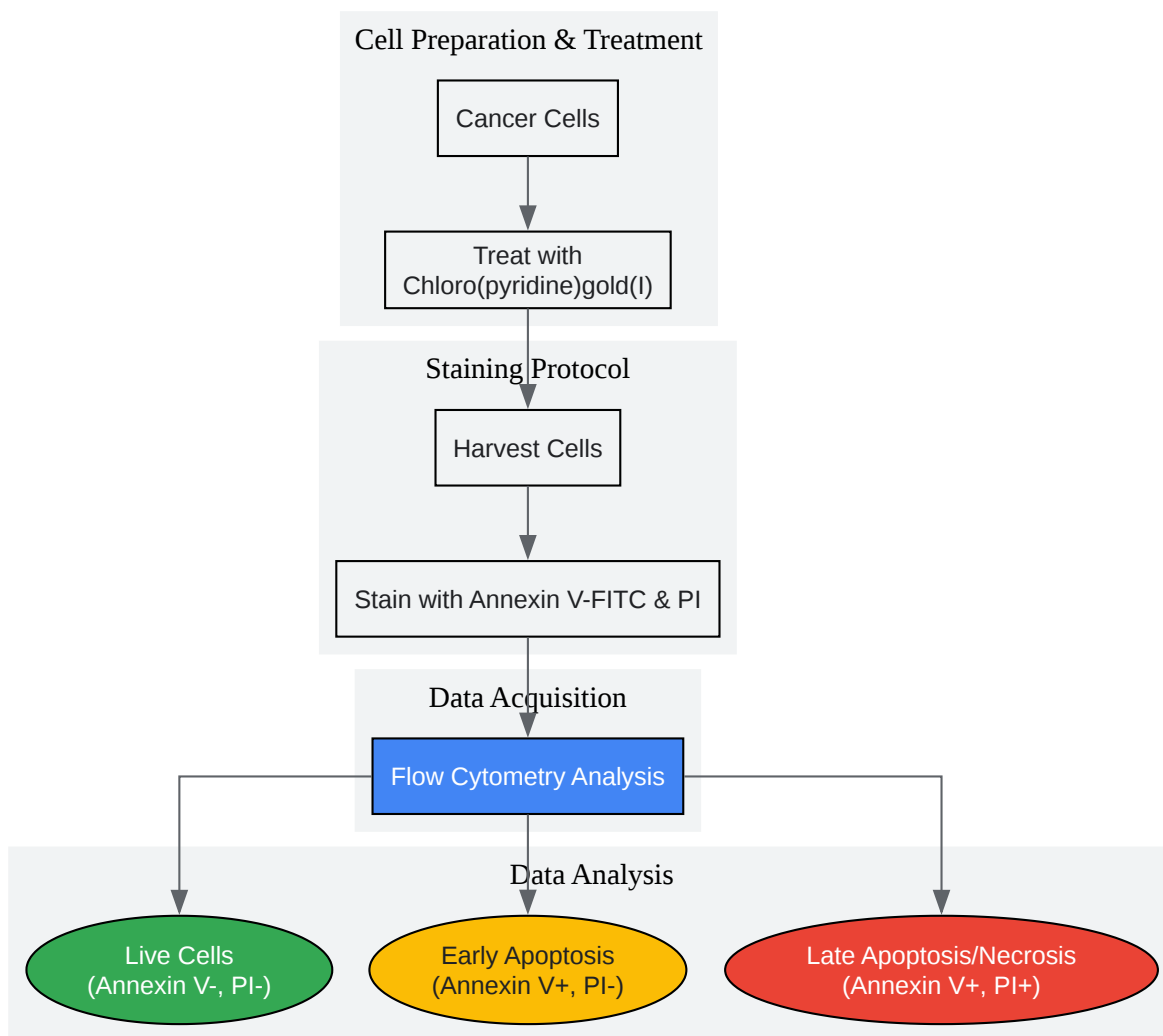
## Mechanism of Action

The primary molecular target of **Chloro(pyridine)gold(I)** is the seleno-cysteine residue in the active site of thioredoxin reductase (TrxR).[5][6] The gold(I) center has a high affinity for selenium, leading to the formation of a covalent bond and subsequent irreversible inhibition of the enzyme.[5]

The inhibition of TrxR disrupts the thioredoxin system, which is crucial for maintaining a reducing intracellular environment. This disruption leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress.[4][7] Elevated ROS levels damage cellular components, including lipids, proteins, and DNA, and trigger the intrinsic pathway of apoptosis. [8][9] This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade, ultimately leading to programmed cell death.[10][11][12]







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